tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
tert-Butyl 6-amino-6-methyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate with methylating agents to introduce the methyl group at the 6-position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance the compound’s stability and binding affinity. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring.
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate: Contains an aminomethyl group instead of a methyl group .
Uniqueness
tert-Butyl 6-amino-6-methyl-1-azaspiro[33]heptane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-6-5-12(14)7-11(4,13)8-12/h5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZSRABOQLLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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